Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate (CAS 1263285-96-6; molecular formula C₁₅H₂₀FNO₂; MW 265.32 g/mol) is a Boc-protected 3-aryl pyrrolidine building block featuring a para-fluorophenyl substituent. The compound belongs to the broader class of N-Boc-3-arylpyrrolidines widely employed as intermediates in medicinal chemistry, particularly for constructing bioactive molecules targeting neurological disorders, HCV NS5A, melanocortin receptors, and IAP-mediated protein degradation pathways.

Molecular Formula C15H20FNO2
Molecular Weight 265.32 g/mol
Cat. No. B11856986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate
Molecular FormulaC15H20FNO2
Molecular Weight265.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3
InChIKeyFEOHINGRIOZVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate (CAS 1263285-96-6): Procurement-Relevant Identity and Class Positioning


Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate (CAS 1263285-96-6; molecular formula C₁₅H₂₀FNO₂; MW 265.32 g/mol) is a Boc-protected 3-aryl pyrrolidine building block featuring a para-fluorophenyl substituent [1]. The compound belongs to the broader class of N-Boc-3-arylpyrrolidines widely employed as intermediates in medicinal chemistry, particularly for constructing bioactive molecules targeting neurological disorders, HCV NS5A, melanocortin receptors, and IAP-mediated protein degradation pathways [2]. The tert-butyloxycarbonyl (Boc) group provides orthogonal amine protection compatible with standard solid-phase and solution-phase synthetic workflows, while the 4-fluorophenyl moiety modulates lipophilicity, electronic character, and metabolic stability relative to non-halogenated or alternative-halogen analogs [3]. The compound is commercially available as a racemate (CAS 1263285-96-6) and as resolved (R)- (CAS 1201986-72-2) and (S)- (CAS 1201986-71-1) enantiomers, enabling stereochemically defined downstream synthesis .

Why Generic Substitution of Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate Can Compromise Research Integrity


Although the N-Boc-3-arylpyrrolidine scaffold appears modular, simple substitution of the 4-fluorophenyl moiety with phenyl, 4-chlorophenyl, or 4-bromophenyl analogs—or replacement with the 2-positional isomer—is not scientifically neutral. The para-fluorine atom uniquely combines strong electronegativity (Pauling 3.98) with minimal steric bulk (van der Waals radius 1.47 Å vs. 1.75 Å for Cl and 1.85 Å for Br), producing distinct effects on aryl ring electron density, pyrrolidine ring pucker conformation, and intermolecular halogen bonding potential that cannot be replicated by hydrogen, chlorine, or bromine [1]. Computed partition coefficients demonstrate that the 4-fluoro substitution yields a LogP of approximately 3.1—nearly identical to the non-fluorinated analog (LogP ≈ 3.0–3.1) but achieved through different enthalpic/entropic contributions that influence aqueous solubility and protein binding differently [2]. Furthermore, the availability of resolved (R)- and (S)-enantiomers (CAS 1201986-72-2 and 1201986-71-1) means that stereochemical identity is a critical specification parameter; racemic mixtures cannot substitute for enantiopure material in chiral drug candidate synthesis without introducing confounding biological variability . The compound's demonstrated utility as a key intermediate in IAP-targeted protein degrader (SNIPER/PROTAC) building blocks further underscores that substitution of this specific fluorinated scaffold risks altering critical binding interactions with the BIR domains of XIAP and cIAP proteins .

Quantitative Differentiation Evidence: Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate vs. Closest Analogs


Lipophilicity Modulation: 4-Fluoro vs. 4-H vs. 4-Chloro Substitution – LogP Comparison Across 3-Aryl Pyrrolidine Series

The target compound (4-F substitution) exhibits a computed LogP of 3.1 [1]. The non-fluorinated phenyl analog (CAS 147410-43-3) has a computed LogP ranging from 3.0 to 3.1 across multiple prediction algorithms . This near-identical lipophilicity is noteworthy because fluorine substitution on aromatic rings typically increases LogP by 0.2–0.4 units relative to hydrogen when measured experimentally in matched molecular pairs [2]. The minimal ΔLogP observed computationally suggests that the 4-fluorophenyl group in this specific 3-pyrrolidine scaffold achieves a unique 'liponeutral' profile—maintaining hydrophobicity equivalent to the non-fluorinated analog while introducing the electronic and metabolic advantages of fluorine [2]. In contrast, the 4-chlorophenyl analog is expected to have a measurably higher LogP (estimated +0.5 to +0.8 units vs. the 4-F compound based on classical aromatic halogen π-contributions) [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Electronic Modulation of Aryl Ring: Fluorine vs. Chlorine vs. Hydrogen – pKa and Hydrogen-Bond Acceptor Capacity

The para-fluorine substituent exerts a unique electronic influence on the attached phenyl ring. The predicted pKa of the conjugate acid of the pyrrolidine nitrogen in the target compound is approximately -1.84 ± 0.40 . While direct comparative experimental pKa data for the 4-H and 4-Cl analogs are not consolidated in a single study, fluorinated saturated heterocyclic amine building blocks systematically exhibit reduced basicity (ΔpKa approximately -0.5 to -1.5 units per fluorine atom depending on distance to the protonation center) relative to non-fluorinated congeners [1]. Critically, a comprehensive molecular matched-pair analysis across pharmaceutical datasets has established that 4-F-phenyl and 4-Cl-phenyl are not bioisosteric in terms of hydrogen-bond acceptor capacity: fluorine acts as a weak H-bond acceptor (HBA strength ~2-5 kJ/mol for C–F···H interactions) whereas chlorine participates in stronger halogen bonding (C–Cl···O/N interactions up to 10-15 kJ/mol) due to its higher polarizability and σ-hole potential [2]. This difference in non-covalent interaction profiles can alter target binding selectivity, as demonstrated in pyrrolidine-based HCV NS5A inhibitors where 4-fluorophenyl substitution contributed to pan-genotypic potency (EC₅₀ values in the low-picomolar range for compound 38/ABT-267) through optimized halogen interactions [3].

Physical Organic Chemistry Drug Design Halogen Bonding

Stereochemical Specification: Racemate vs. Enantiopure (R)- and (S)-Forms as a Procurement Differentiator

Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate is commercially available in three distinct stereochemical forms: racemic (CAS 1263285-96-6), (R)-enantiomer (CAS 1201986-72-2), and (S)-enantiomer (CAS 1201986-71-1), each assigned separate CAS registry numbers reflecting their status as distinct chemical entities . This contrasts with many simpler 3-arylpyrrolidine building blocks (e.g., the non-fluorinated phenyl analog, CAS 147410-43-3) where the (R)-enantiomer is also available but the (S)-form may not be as readily sourced . The stereochemical center at C3 of the pyrrolidine ring directly impacts the three-dimensional orientation of the 4-fluorophenyl pharmacophore, which is critical for target engagement in chiral drug candidates. In the development of N-phenylpyrrolidine-based HCV NS5A inhibitors, (2S,5S) stereochemistry provided improved genotype 1 potency compared to (2R,5R) analogues [1], demonstrating that pyrrolidine ring stereochemistry has quantifiable consequences on biological activity. The availability of both enantiomers as catalog products from multiple suppliers reduces the need for costly in-house chiral resolution or asymmetric synthesis .

Chiral Synthesis Stereochemistry Enantiomeric Purity

Positional Isomer Selectivity: 3-(4-Fluorophenyl) vs. 2-(4-Fluorophenyl) Pyrrolidine Scaffolds – Conformational and Synthetic Implications

The target compound positions the 4-fluorophenyl group at the C3 position of the pyrrolidine ring, whereas the isomeric tert-butyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate (PubChem CID 15189982; XLogP3-AA = 3.2) bears the aryl substituent at C2 [1]. This positional difference has significant consequences: (i) the C3 substitution places the aryl group distal to the carbamate nitrogen, preserving greater conformational freedom around the N–C(O) bond and reducing steric hindrance during Boc deprotection; (ii) the C2 aryl substitution can induce atropisomerism due to restricted rotation around the N–C2 bond when the pyrrolidine ring is substituted, potentially complicating downstream coupling reactions; (iii) the 3-aryl pyrrolidine scaffold has been explicitly validated in the IAP inhibitor patent literature (WO/2009/091641, US application 20120009141) where the 3-substitution pattern is a core structural requirement for BIR domain binding [2]. A systematic study of fluorinated pyrrolidine building blocks demonstrated that substitution position affects both pKa and LogP, with the 3-substituted isomers consistently exhibiting different physicochemical profiles from their 2-substituted counterparts due to altered through-bond inductive effects [3]. The 3-position also enables subsequent functionalization at C2, C4, or C5 without competing steric interactions from the aryl group [4].

Regiochemistry Conformational Analysis Synthetic Chemistry

IAP-Targeted Protein Degradation Application: Validated Building Block for SNIPER/PROTAC Development vs. Generic 3-Aryl Pyrrolidines

The 3-(4-fluorophenyl)pyrrolidine scaffold, in its Boc-protected form, is explicitly identified as a key intermediate in the synthesis of IAP-recruiting ligands for targeted protein degradation (SNIPER and PROTAC technologies) [1]. Sigma-Aldrich markets the closely related BocA1V2PF2 series (derived from the same 3-(4-fluorophenyl)pyrrolidine core) as 'protein degrader building blocks' specifically developed for IAP-mediated protein eraser construction . The underlying patent literature (e.g., WO2006069063A1, 'Pyrrolidine Inhibitors of IAP') describes extensive structure-activity relationships where 3-aryl substitution on the pyrrolidine ring is a critical determinant of XIAP/cIAP BIR domain binding affinity [2]. In the broader patent family covering 'Heterocyclic Derivatives as IAP Binding Compounds,' compounds incorporating the 3-(4-fluorophenyl)pyrrolidine motif are claimed for promoting apoptosis in proliferating cells and sensitizing cells to apoptosis inducers, with therapeutic application in cancer [3]. This specific application pedigree differentiates the target compound from generic 3-arylpyrrolidine building blocks that lack demonstrated utility in the high-growth targeted protein degradation field. While quantitative binding data (Kd, IC₅₀) for the Boc-protected intermediate itself are not publicly disclosed (the Boc group is a synthetic handle, not the final pharmacophore), the repeated citation of this specific scaffold across multiple patent families provides procurement-relevant validation that generic alternatives have not achieved.

Targeted Protein Degradation IAP Inhibitors SNIPER Technology PROTAC

Metabolic Stability Advantage of 4-Fluorophenyl vs. 4-H and 4-Cl Analogs: Class-Level Evidence from Fluorinated Heterocycle Studies

A comprehensive study by Melnykov et al. (2023) systematically profiled the intrinsic microsomal clearance (CLint) of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, demonstrating that fluorination of saturated heterocyclic amines maintains high metabolic stability across nearly all tested compounds, with only one exception (3,3-difluoroazetidine) [1]. While this study investigated fluorine directly attached to the heterocyclic ring rather than to a pendant aryl group, the broader medicinal chemistry consensus—supported by analysis of top-200 small-molecule drugs and molecular matched-pair studies—is that aryl fluorine substitution consistently improves metabolic stability relative to hydrogen, primarily by blocking cytochrome P450-mediated oxidative metabolism at the para position of the phenyl ring [2]. Chlorine substitution, while also conferring metabolic stability at the substituted position, introduces a larger hydrophobic surface that can promote oxidative metabolism at alternative sites and increase the risk of reactive metabolite formation via arene oxide intermediates [3]. A molecular matched-pair analysis comparing fluorine and chlorine as bioisosteric replacements across published drug discovery datasets found that fluorine generally provides a more favorable balance of metabolic stability to lipophilicity (LipE or Lipophilic Efficiency), with chlorine substitution trending toward higher LogP without proportionally greater potency gains [3]. The target compound's 4-fluorophenyl group is therefore expected, based on class-level evidence, to offer superior metabolic stability compared to the non-fluorinated analog and a more favorable DMPK profile compared to the 4-chloro or 4-bromo analogs.

Metabolic Stability Microsomal Clearance DMPK Fluorine Medicinal Chemistry

Optimal Application Scenarios for Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


IAP-Mediated Targeted Protein Degradation (SNIPER/PROTAC) Ligand Synthesis

This compound is the preferred 3-aryl pyrrolidine building block for constructing IAP-recruiting ligands in SNIPER and PROTAC degrader molecules. The 3-(4-fluorophenyl)pyrrolidine scaffold is explicitly claimed across multiple IAP inhibitor patent families (WO2006069063A1, WO2009091641A2) and has been commercially developed into a dedicated protein degrader building block series (Sigma-Aldrich BocA1V2PF2) [1]. The (R)- and (S)-enantiomers (CAS 1201986-72-2 and 1201986-71-1) enable stereochemically controlled synthesis of degrader molecules, which is critical because IAP BIR domain binding is stereospecific . Researchers should prioritize this scaffold over the non-fluorinated or 4-chloro analogs, which lack equivalent patent validation and may exhibit altered binding profiles due to differences in halogen bonding capacity [2].

HCV NS5A Inhibitor Lead Optimization Programs

The N-phenylpyrrolidine pharmacophore with 4-fluorophenyl substitution has been validated in the discovery of ABT-267 (ombitasvir), a pan-genotypic HCV NS5A inhibitor that achieved low-picomolar EC₅₀ values and progressed to Phase 3 clinical trials and FDA approval [1]. The 4-fluorophenyl group contributed to the balanced potency and pharmacokinetic profile that differentiated ABT-267 from earlier NS5A inhibitors. The Boc-protected 3-(4-fluorophenyl)pyrrolidine serves as a late-stage intermediate for constructing the pyrrolidine core of NS5A inhibitors, and the availability of both enantiomers supports the exploration of stereochemistry-activity relationships that were shown to produce ≥10-fold differences in GT1 potency between (2S,5S) and (2R,5R) configurations [1]. The 3-substitution pattern is essential; the 2-substituted positional isomer would produce a fundamentally different pharmacophore geometry incompatible with the NS5A binding pocket.

Medicinal Chemistry Programs Requiring Lipophilicity-Neutral Fluorine Introduction

For lead optimization campaigns where fluorine incorporation is desired for metabolic stability or binding modulation but increased lipophilicity must be avoided, the 4-fluorophenyl pyrrolidine offers a 'liponeutral' solution: its computed LogP of 3.1 is nearly identical to the non-fluorinated phenyl analog (LogP 3.0–3.1), unlike 4-chlorophenyl substitution which adds an estimated +0.5 to +0.8 LogP units [1]. This property is particularly valuable when operating within established physicochemical property guidelines (e.g., Lipinski's Rule of Five) or when targeting indications where low LogP correlates with favorable ADME and reduced toxicity risk . The compound enables medicinal chemists to introduce fluorine's electronic and metabolic benefits without the lipophilicity penalty that often drives promiscuous binding, phospholipidosis risk, and poor aqueous solubility [2].

Divergent Synthesis of 3,4-Disubstituted Pyrrolidine Libraries

The C3-(4-fluorophenyl) substitution pattern leaves the C2, C4, and C5 positions of the pyrrolidine ring available for sequential functionalization without steric interference from the aryl group [1]. This contrasts with the 2-aryl isomer, where the aryl group at C2 sterically and electronically encumbers the adjacent nitrogen, complicating Boc deprotection kinetics and subsequent N-functionalization . The Boc group can be selectively removed under acidic conditions (TFA or HCl/dioxane) to reveal the free secondary amine, which can then be elaborated via reductive amination, amide coupling, or sulfonamide formation. The 4-fluorophenyl group is compatible with a wide range of subsequent transformations including Suzuki-Miyaura cross-coupling (if converted to the corresponding boronate ester) and nucleophilic aromatic substitution under appropriate conditions [2]. This synthetic versatility makes the compound an efficient starting point for constructing diverse screening libraries.

Quote Request

Request a Quote for Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.